1,1-Dioxothiane-4-sulfonamide
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Overview
Description
1,1-Dioxothiane-4-sulfonamide is an organosulfur compound with the molecular formula C5H11NO4S2 and a molecular weight of 213.28 g/mol . This compound is characterized by the presence of a sulfonamide group and a dioxothiane ring, making it a unique entity in the realm of sulfur-containing organic compounds.
Preparation Methods
The synthesis of 1,1-Dioxothiane-4-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . Industrial production methods may involve similar oxidative coupling reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1-Dioxothiane-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Dioxothiane-4-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique structural features.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dioxothiane-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial enzyme dihydropteroate synthetase, essential for folic acid synthesis .
Comparison with Similar Compounds
1,1-Dioxothiane-4-sulfonamide can be compared with other sulfur-containing compounds such as:
Sulfonamides: These compounds share the sulfonamide group but differ in their overall structure and reactivity.
Sulfinamides: These contain a sulfur-nitrogen bond and are used in similar applications.
Sulfenamides: These compounds also contain sulfur-nitrogen bonds but have different chemical properties and uses.
The uniqueness of this compound lies in its dioxothiane ring, which imparts distinct chemical and physical properties compared to other sulfur-containing compounds.
Properties
IUPAC Name |
1,1-dioxothiane-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S2/c6-12(9,10)5-1-3-11(7,8)4-2-5/h5H,1-4H2,(H2,6,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFNEDGXMKPKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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